13-O-(三乙基硅基)紫杉醇III

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

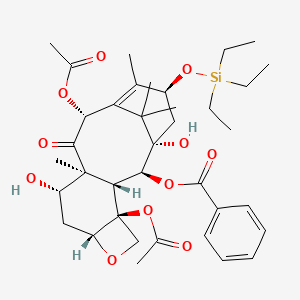

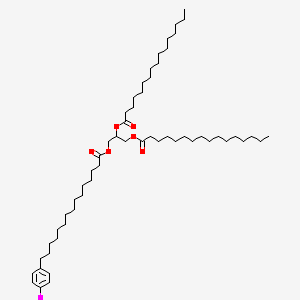

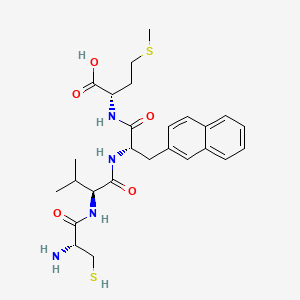

“13-O-(Triethylsilyl) Baccatin III” is a compound with the molecular formula C37H52O11Si and a molecular weight of 700.89 . It is an impurity of Paclitaxel, which is a chemotherapy medication used to treat a number of types of cancer .

Synthesis Analysis

An efficient synthesis of 13-epi-7-O-(triethylsilyl)baccatin III from 13-deoxybaccatin III has been described. The process involves the oxidation of 13-deoxy-7-O-(triethylsilyl)baccatin III with tert-butyl peroxide, followed by reduction with SmI2, which produced 13-epi-7-O-(triethylsilyl)baccatin III in good overall yield .

Molecular Structure Analysis

The molecular structure of “13-O-(Triethylsilyl) Baccatin III” is represented by the formula C37H52O11Si .

Chemical Reactions Analysis

The ligation of the C-13 side chain to baccatin III is catalyzed by baccatin III amino phenylpropanoyl-13-O-transferase (BAPT), which produces beta-phenylalanyl baccatin III .

Physical And Chemical Properties Analysis

“13-O-(Triethylsilyl) Baccatin III” is a solid substance that is soluble in chloroform and ethyl acetate . It has a melting point of 114-116° C .

科学研究应用

Chemical Synthesis

13-O-(Triethylsilyl) Baccatin III is used as a reference material in synthetic chemistry . It is a crucial compound in the field of organometallics and organosilicon chemistry .

Cancer Research

Baccatin III, which can be derived from 13-O-(Triethylsilyl) Baccatin III, is a precursor in the biosynthesis pathway of paclitaxel . Paclitaxel is recognized worldwide as one of the most effective cancer chemotherapeutic agents, and has been widely used in the clinical treatment of breast cancer, lung cancer, and colorectal cancers .

Biotransformation

Baccatin III can be synthesized by integrating the extraction of 10-DAB from renewable Taxus needles and in situ whole-cell catalysis . This method can shorten the production process of Taxus extraction for baccatin III synthesis and provide a reliable strategy for the efficient production of baccatin III .

Pharmaceutical Research

13-O-(Triethylsilyl) Baccatin III is used in pharmaceutical research as an impurity reference material . This helps in the development of highly accurate and reliable data analysis methods .

Biological Engineering

The study of 13-O-(Triethylsilyl) Baccatin III is important in the field of biological engineering. For example, heterologous expression of 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT) in microbial strains for biotransformation of 10-DAB is a promising alternative strategy for baccatin III production .

Resource Utilization

The use of 13-O-(Triethylsilyl) Baccatin III in research can lead to the improvement of resource utilization rate of Taxus needles . This is because Taxus needles, which are renewable and have a relatively high content of 10-DAB, can be used as an effective source of the catalytic substrate 10-DAB .

作用机制

The pharmacological activity of paclitaxel, which “13-O-(Triethylsilyl) Baccatin III” is an impurity of, is mainly determined by the ester side chain at the C-13 position, the A ring, the C-2 benzoyl group, and the oxetane ring in its structure . Unlike other microtubule-targeting anticancer agents that prevent the polymerization of microtubules, paclitaxel induces mitotic arrest by microtubule hyper-stabilization .

安全和危害

When handling “13-O-(Triethylsilyl) Baccatin III”, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

未来方向

Baccatin III, which “13-O-(Triethylsilyl) Baccatin III” is related to, is a precursor to paclitaxel (Taxol), a billion-dollar drug that is well known and recommended for treatment in more than 20 types of cancer . The low yield of Taxol from natural sources and the lack of a commercially viable total synthesis have rendered the semisynthetic coupling of the important phenylisoserine side chain to baccatin III as the principal means of producing the drug to meet increasing demand .

属性

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-25-19-37(43)32(46-33(42)24-16-14-13-15-17-24)30-35(9,26(40)18-27-36(30,20-44-27)47-23(6)39)31(41)29(45-22(5)38)28(21(25)4)34(37,7)8/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3/t25-,26-,27+,29+,30-,32-,35+,36-,37+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNHZPLYHAABLP-UZBMNOCMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2(C(C3C(C(CC4C3(CO4)OC(=O)C)O)(C(=O)C(C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@]2([C@H]([C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52O11Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858503 |

Source

|

| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-9-oxo-13-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

208406-86-4 |

Source

|

| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-9-oxo-13-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)

![Ethanone, 1-(5-hydroxy-6-methylbicyclo[4.1.0]hept-3-yl)-, [1R-(1alpha,3beta,5beta,6alpha)]-](/img/no-structure.png)